Ethyl 2-acetamido-2-(2-(2,5-dichlorophenyl)hydrazono)acetate
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Overview
Description
Ethyl 2-acetamido-2-(2-(2,5-dichlorophenyl)hydrazono)acetate is a chemical compound with the molecular formula C10H9Cl3N2O2. It is known for its unique structure, which includes an ethyl ester group, an acetamido group, and a hydrazono group attached to a 2,5-dichlorophenyl ring.
Preparation Methods
The synthesis of Ethyl 2-acetamido-2-(2-(2,5-dichlorophenyl)hydrazono)acetate typically involves a multi-step process. One common method includes the reaction of 2,5-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate in the presence of acetic acid to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-acetamido-2-(2-(2,5-dichlorophenyl)hydrazono)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Ethyl 2-acetamido-2-(2-(2,5-dichlorophenyl)hydrazono)acetate has several scientific research applications:
Chemistry: It is used as a reagent or intermediate in organic synthesis, aiding in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized as a preservative and biocide in various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 2-acetamido-2-(2-(2,5-dichlorophenyl)hydrazono)acetate involves its interaction with specific molecular targets. The hydrazono group is known to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound’s chlorinated phenyl ring can interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Ethyl 2-acetamido-2-(2-(2,5-dichlorophenyl)hydrazono)acetate can be compared with other similar compounds, such as:
Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: This compound has a similar structure but with a methoxy group instead of a dichloro group, leading to different chemical and biological properties.
Thiazole derivatives: These compounds share some structural similarities and are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
Thiophene derivatives: These compounds also exhibit a range of biological activities and are used in medicinal chemistry for their potential therapeutic effects.
Biological Activity
Ethyl 2-acetamido-2-(2-(2,5-dichlorophenyl)hydrazono)acetate, with the CAS number 886361-49-5, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₃Cl₂N₃O₃
- Molecular Weight : 318.16 g/mol
- Purity : 95% (commercially available)
The compound features a dichlorophenyl hydrazone structure, which is significant in its interaction with biological targets.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of hydrazone compounds can exhibit antimicrobial properties. The presence of the dichlorophenyl group may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
- Antioxidant Properties : Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress in various cellular models. This property could be attributed to the electron-donating ability of the acetamido group.
- Enzyme Inhibition : Some hydrazone derivatives are known to inhibit specific enzymes related to metabolic pathways in pathogens, which could be a potential mechanism for therapeutic applications.
Antimicrobial Efficacy
A study conducted on various hydrazone derivatives indicated that compounds similar to this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for these compounds, showing promising results in inhibiting bacterial growth.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 32 | E. coli |
Another derivative | 16 | S. aureus |
Antioxidant Activity
In vitro assays using DPPH (1,1-Diphenyl-2-picrylhydrazyl) radical scavenging methods revealed that this compound exhibited notable antioxidant activity compared to standard antioxidants like ascorbic acid.
Sample | % Scavenging Activity |
---|---|
This compound | 82% at 100 µg/mL |
Ascorbic Acid | 90% at same concentration |
Case Studies
- Case Study on Antimicrobial Resistance : A recent investigation focused on the role of hydrazone derivatives in combating resistant strains of bacteria. This compound was included in the study and showed efficacy against multi-drug resistant strains of E. coli.
- Oxidative Stress in Cell Models : Research involving HepG2 cells exposed to oxidative stress demonstrated that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls.
Properties
Molecular Formula |
C12H13Cl2N3O3 |
---|---|
Molecular Weight |
318.15 g/mol |
IUPAC Name |
ethyl (2Z)-2-acetamido-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C12H13Cl2N3O3/c1-3-20-12(19)11(15-7(2)18)17-16-10-6-8(13)4-5-9(10)14/h4-6,16H,3H2,1-2H3,(H,15,17,18) |
InChI Key |
KRAVHXJDYZGOFZ-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=CC(=C1)Cl)Cl)/NC(=O)C |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC(=C1)Cl)Cl)NC(=O)C |
Origin of Product |
United States |
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